molecular formula C12H12Cl2N2O2 B1440065 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline CAS No. 692059-41-9

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Cat. No.: B1440065
CAS No.: 692059-41-9
M. Wt: 287.14 g/mol
InChI Key: RLTQWOJPSCVGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Identity

This compound belongs to the quinazoline family, which consists of fused benzene and pyrimidine rings forming a bicyclic aromatic heterocyclic system. The quinazoline core structure, represented by the chemical formula C₈H₆N₂, constitutes a planar molecule that is isomeric with other diazanaphthalenes including cinnoline, quinoxaline, and phthalazine. This particular derivative exhibits a sophisticated substitution pattern that significantly enhances its biological activity and versatility in chemical reactions.

The molecular structure of this compound features several critical structural elements that define its chemical identity and biological potential. The quinazoline core provides the fundamental bicyclic aromatic framework, while the chloro substituent at position 4 creates an electrophilic center susceptible to nucleophilic attack. The 3-chloropropoxy group at position 6 introduces additional functional group diversity and potential for further chemical modification, while the methoxy group at position 7 contributes to the compound's electronic properties and influences its interaction with biological targets.

Spectroscopic analysis reveals distinctive characteristics of this compound's structure. Nuclear Magnetic Resonance spectroscopy demonstrates characteristic peaks that confirm the presence of the chloropropoxy chain, with signals typically appearing around 2.4 parts per million for the central methylene group, 3.8 parts per million for the terminal chloromethyl group, and 4.35 parts per million for the oxygen-linked methylene group. The methoxy group contributes a distinctive singlet around 4.05 parts per million, while the aromatic protons of the quinazoline core appear in the characteristic downfield region between 7.3 and 8.9 parts per million.

Structural Feature Position Chemical Significance Biological Impact
Quinazoline core Base structure Bicyclic aromatic heterocycle Provides fundamental pharmacophore
Chloro substituent Position 4 Electrophilic center Enables nucleophilic substitution reactions
3-Chloropropoxy group Position 6 Flexible alkyl chain with terminal chlorine Enhances membrane permeability and binding
Methoxy group Position 7 Electron-donating substituent Modulates electronic properties

Historical and Industrial Relevance as a Quinazoline Derivative

The quinazoline family has demonstrated remarkable historical significance in pharmaceutical development, with over 200 biologically active quinazoline and quinoline alkaloids identified in nature. The systematic study of quinazoline derivatives began in the late 19th century, with the first synthesis of quinazoline reported in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative. This foundational work established the synthetic methodologies that would later enable the development of sophisticated quinazoline derivatives like this compound.

The industrial relevance of quinazoline derivatives has grown substantially over the past several decades, driven primarily by their exceptional pharmaceutical potential. Quinazoline-based compounds have found applications as antimalarial agents, with naturally occurring alkaloids such as febrifugine and isofebrifugine demonstrating potent antimalarial activity. The pharmaceutical industry has particularly embraced quinazoline derivatives for their anticancer properties, with several compounds achieving clinical approval and widespread therapeutic use.

This compound specifically serves as a crucial synthetic intermediate in pharmaceutical manufacturing processes. Its synthesis typically involves multiple steps beginning with readily available precursors, making it accessible for both research and industrial applications. The compound's synthetic route often starts with methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation with 1-bromo-3-chloropropane, followed by nitration, reduction, cyclization with formamidine acetate, and final chlorination with thionyl chloride. This multi-step synthetic pathway demonstrates the sophisticated chemistry required to produce such functionally diverse quinazoline derivatives.

The compound has gained particular attention in the development of kinase inhibitors and anticancer agents. Research has demonstrated its utility as an intermediate in synthesizing compounds that target epidermal growth factor receptor and other therapeutically relevant kinases. The strategic placement of functional groups in this compound enables further chemical modifications that can fine-tune biological activity and pharmacological properties.

Historical Milestone Year Significance Impact on Field
First quinazoline synthesis 1895 Bischler-Lang decarboxylation method Established fundamental synthetic methodology
Gabriel synthesis improvement 1903 Reduction-cyclization approach Expanded synthetic accessibility
Febrifugine discovery Mid-20th century Natural antimalarial alkaloid Validated therapeutic potential
Modern pharmaceutical applications Late 20th century Kinase inhibitor development Clinical drug development

Emerging Research Trends in Heterocyclic Medicinal Chemistry

Contemporary research in heterocyclic medicinal chemistry has witnessed remarkable advances in the synthesis and application of quinazoline derivatives, with this compound representing a prime example of modern pharmaceutical intermediate design. Recent literature demonstrates an increasing focus on developing eco-friendly, mild, atom-efficient, and multi-component synthetic strategies for quinazoline synthesis. These advances reflect the broader trend toward sustainable chemistry practices while maintaining high efficiency and selectivity in pharmaceutical synthesis.

The field has experienced significant innovation in synthetic methodologies, including novel activation methods for carbon-hydrogen bonds, hydrogen borrowing catalysis, photoredox chemistry, and regio- and stereo-selective synthesis approaches. These technological advances have enabled more efficient access to complex quinazoline derivatives while reducing waste and improving overall synthetic efficiency. The development of one-pot synthetic strategies has particularly benefited the synthesis of substituted quinazolines, allowing for the construction of multiple bonds and functional groups in a single reaction vessel.

Recent research has highlighted the unique potential of fluorescent quinazoline derivatives, representing a significant departure from traditional non-fluorescent quinazoline pharmaceuticals. The development of 4,5,7,8-substituted quinazolines that display intrinsic fluorescence properties offers substantial advantages for drug development and mechanistic studies. These fluorescent properties eliminate the requirement for external fluorescent markers and enable real-time visualization of cellular uptake and distribution.

The antiviral properties of quinazoline derivatives have emerged as a particularly promising research area, with recent studies demonstrating potent activity against human cytomegalovirus. Some quinazoline compounds have achieved effective concentrations as low as 0.6±0.1 micromolar, indicating exceptional biological potency. The development of artemisinin acid-quinazoline hybrid compounds has further expanded the therapeutic potential, with some hybrids demonstrating effective concentrations down to 0.1±0.0 micromolar against human cytomegalovirus.

The exploration of quinazoline derivatives as kinase inhibitors continues to represent a major research focus, with particular emphasis on targeting cancer-related pathways. Recent structure-activity relationship studies have revealed that positions 2, 6, and 8 of the quinazoline ring are particularly important for pharmacological activity. These findings have guided the rational design of new quinazoline derivatives with enhanced biological properties and improved therapeutic profiles.

Research Trend Methodology Application Clinical Potential
Sustainable synthesis Multi-component reactions Reduced waste production Lower manufacturing costs
Fluorescent derivatives Intrinsic fluorescence Real-time imaging Enhanced drug development
Antiviral applications Structure-activity optimization Cytomegalovirus treatment Novel therapeutic targets
Kinase inhibition Rational drug design Cancer therapy Personalized medicine

The mechanism of action studies for quinazoline derivatives have revealed their primary interaction with specific biological targets, particularly kinases involved in cellular signaling pathways. This compound has demonstrated potential to inhibit certain kinase activities, leading to altered cell signaling pathways that affect cell proliferation and survival. Laboratory studies have shown that this compound can demonstrate anti-tumor activity by modulating cellular processes, influencing gene expression, and affecting cellular metabolism.

Properties

IUPAC Name

4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-17-10-6-9-8(12(14)16-7-15-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTQWOJPSCVGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • The synthesis often begins with 6-(3-chloropropoxy)-7-methoxyquinazoline-4-one , which is prepared from substituted benzoic acid derivatives through cyclization reactions.
  • For example, 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid is converted to the quinazoline-4-one intermediate by heating with formamide and ammonium formate at elevated temperatures (170-180 °C for 3-4 hours).

Chlorination of the Quinazoline-4-one

  • The quinazoline-4-one intermediate is chlorinated at the 4-position to introduce the chloro substituent, yielding This compound .
  • This chlorination is typically carried out using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) as an activator.
  • The reaction conditions involve refluxing the quinazoline-4-one with thionyl chloride (approx. 3.2 liters per 400 gm scale) and DMF (approx. 100 ml), followed by removal of excess thionyl chloride under reduced pressure below 45 °C to avoid decomposition.

Workup and Purification

  • After chlorination, the reaction mixture is treated with methylene chloride and water to separate organic and aqueous layers.
  • The aqueous layer is extracted twice with methylene chloride to maximize recovery.
  • The combined organic layers are washed with 1% sodium bicarbonate solution to neutralize residual acid, dried over sodium sulfate, and concentrated under reduced pressure at 35-40 °C.
  • The residue is then stirred in isopropyl alcohol at 40-45 °C to induce crystallization, cooled to 0-5 °C, filtered, washed with chilled isopropyl alcohol, and dried under vacuum at 45 °C to yield the pure this compound with high yield (~95%).

Alternative Synthetic Route via Nucleophilic Substitution

An alternative preparation involves nucleophilic substitution on the quinazoline ring:

  • The potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol is reacted with 1-bromo-3-chloropropane to introduce the 3-chloropropoxy group selectively at the 6-position.
  • This method involves the formation of the quinazoline-6-ol intermediate from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate through a three-step process.
  • The nucleophilic attack occurs at the electrophilic carbon of 1-bromo-3-chloropropane, yielding the 6-(3-chloropropoxy) substituted quinazoline derivative.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization to form quinazoline-4-one 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid, formamide, ammonium formate, 170-180 °C, 3-4 h 90 Formation of quinazoline-4-one
2 Chlorination of quinazoline-4-one at 4-position Thionyl chloride (3.2 L/400 gm), DMF (100 ml), reflux 7-8 h 95 Introduction of 4-chloro group
3 Workup and crystallization Methylene chloride, water, sodium bicarbonate wash, isopropyl alcohol crystallization - Purification and isolation
4 Alternative nucleophilic substitution Potassium salt of quinazolin-6-ol, 1-bromo-3-chloropropane, base - Selective substitution at C-6

Detailed Research Findings and Observations

  • The chlorination step using thionyl chloride is critical and must be carefully controlled to avoid over-chlorination or decomposition. The use of DMF catalyzes the reaction by forming a reactive chlorinating intermediate.
  • The solvent system and temperature control during workup are essential to maximize yield and purity.
  • Alternative nucleophilic substitution routes offer flexibility in modifying the quinazoline scaffold, allowing for different substituents at the 4-position, which can be useful in medicinal chemistry optimization.
  • The reported yields for the chlorination step are consistently high (~95%), indicating a robust and scalable process suitable for industrial synthesis.
  • The crystallographic studies of related compounds confirm the structural integrity of the substitution pattern, ensuring the correct positioning of the 3-chloropropoxy group.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while etherification often involves alkyl halides and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Overview

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structure that includes a chloro substituent at the 4-position, a methoxy group at the 7-position, and a chloropropoxy group at the 6-position. This compound has gained significant attention in scientific research, particularly in medicinal chemistry and drug development due to its potential applications in treating various diseases, especially cancer.

Medicinal Chemistry

This compound is primarily utilized as a precursor or intermediate in the synthesis of pharmaceutical compounds. Notably, it serves as a scaffold for developing various anticancer agents. The compound's structural features facilitate the design of derivatives that can inhibit specific kinases involved in tumor growth and metastasis, particularly targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.

Biological Studies

Research on this compound includes investigations into its biological activities, such as enzyme inhibition and receptor binding. The compound has shown promise in inhibiting certain kinases, leading to reduced cell proliferation and altered cell signaling pathways. This makes it a valuable candidate for further studies aimed at understanding its mechanisms of action and efficacy against cancer cell lines .

Industrial Chemistry

In addition to its applications in medicinal chemistry, this compound is also used as a building block for synthesizing more complex molecules employed in various industrial applications. Its versatility allows it to be integrated into diverse chemical processes, enhancing the development of new materials and chemicals.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against various human cancer cell lines. In vitro tests indicated that these derivatives could effectively inhibit cell proliferation and induce apoptosis in cancer cells, showcasing their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research exploring the structure-activity relationships of quinazoline derivatives revealed that modifications to the core structure of this compound could enhance its potency against specific cancer targets. For instance, substituting different groups at various positions on the quinazoline ring led to improved inhibitory effects on EGFR, indicating that careful structural modifications can yield more effective anticancer agents .

Data Tables

Application Area Description Examples
Medicinal ChemistryPrecursor for synthesizing pharmaceutical compounds targeting cancerAnticancer agents
Biological StudiesInvestigating enzyme inhibition and receptor bindingEGFR inhibitors
Industrial ChemistryBuilding block for synthesizing complex moleculesVarious industrial applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights structural differences and substituent effects among related compounds:

Compound Name Substituents at Positions 4, 6, and 7 Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline 4-Cl, 6-(3-Cl-propoxy), 7-OCH₃ C₁₂H₁₂Cl₂N₂O₂ 287.14 Versatile intermediate; chloropropoxy enables further substitution
4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline (CAS 264208-55-1) 4-Cl, 6-(3-piperazinylpropoxy), 7-OCH₃ C₁₇H₂₃ClN₄O₂ 350.84 Enhanced solubility due to piperazine; higher molecular weight
4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (CAS 1383952-42-8) 4-Cl, 6-(3-morpholinopropoxy), 7-OCH₃ C₁₆H₂₁Cl₂N₃O₃ 374.26 Morpholine improves pharmacokinetics; hydrochloride salt form
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (CAS 184475-71-6) 4-anilino (Cl/F-substituted), 6-OH, 7-OCH₃ C₁₅H₁₂ClFN₂O₂ 318.73 Hydroxyl group increases polarity; direct EGFR binding

Physicochemical Properties

  • Lipophilicity : The 3-chloropropoxy group in the target compound increases logP (predicted ~2.8) compared to hydroxyl (logP ~1.5) or morpholine/piperazine derivatives (logP ~1.0–1.5) .
  • Solubility : Piperazine and morpholine substituents improve aqueous solubility (>10 mg/mL) compared to the target compound (<1 mg/mL) .
  • Stability : The target compound is stable under reflux with thionyl chloride but sensitive to hydrolysis in basic conditions. Morpholine/piperazine derivatives require inert atmospheres due to amine reactivity .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis achieves >85% yield, outperforming morpholine/piperazine derivatives (typically 60–75%) .
  • Biological Performance : Piperazine derivatives show 2–3× higher cytotoxicity in NSCLC cell lines (H1975, A549) compared to the parent chloro compound .
  • Clinical Relevance : Hydroxyl-substituted analogues (e.g., CAS 184475-71-6) are metabolites of Gefitinib, contributing to its pharmacokinetic profile .

Biological Activity

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₃Cl₂N₃O₂
  • Molecular Weight : 300.16 g/mol
  • CAS Number : 692059-41-9

The presence of chlorine and methoxy groups contributes to its biological activity, particularly in inhibiting specific cancer cell lines.

This compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR), similar to other quinazoline derivatives like Gefitinib. Its mechanism involves:

  • Binding to EGFR : The compound competes with ATP for binding to the kinase domain of EGFR, inhibiting its phosphorylation and subsequent signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : By blocking EGFR signaling, it can lead to increased apoptosis in cancer cells.

In Vitro Studies

Multiple studies have evaluated the anticancer activity of this compound against various cancer cell lines:

Cell Line IC50 (µg/mL) Notes
A4315.0Human epidermoid carcinoma
H12998.0Non-small cell lung cancer
DU1456.5Prostate cancer

These results indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, with lower IC50 values suggesting higher efficacy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinazoline structure can significantly affect biological activity:

  • Chlorine Substitution : The presence of chlorine at positions 4 and 6 enhances binding affinity to EGFR.
  • Alkyl Chain Influence : The 3-chloropropoxy group is critical for improving solubility and cellular uptake.
  • Methoxy Group Role : The methoxy group at position 7 contributes to the overall stability and reactivity of the compound.

Case Studies

  • Antitumor Activity Evaluation :
    • A study conducted on various quinazoline derivatives, including this compound, demonstrated enhanced cytotoxicity compared to standard treatments like Gefitinib. The study highlighted that modifications in side chains could lead to improved therapeutic profiles in treating resistant cancer types .
  • In Vivo Studies :
    • Preliminary animal studies showed that administration of this compound led to significant tumor regression in xenograft models of lung and prostate cancers. These findings support further development as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline?

  • Methodology : A typical synthesis involves refluxing 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline with ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride in isopropanol for 4 hours. Post-reflux, the mixture is cooled, filtered, and recrystallized from ethanol to yield the product as an off-white powder (84% yield, m.p. 244–246°C). Key characterization steps include 1H-NMR^1 \text{H-NMR} (δ: 1.42–8.72) and mass spectrometry (M/z: 405.1 [M+H]+\text{M/z: 405.1 [M+H]}^+) .

Q. What safety precautions are required when handling this compound?

  • Safety Protocols :

  • Skin/eye protection : Use nitrile gloves and full-body protective clothing to avoid direct contact. Contaminated gloves must be disposed of according to laboratory safety guidelines .
  • Respiratory protection : For low exposure, use NIOSH-approved P95 respirators; for higher exposure, OV/AG/P99 respirators are recommended.
  • Toxicity : Classified as harmful if swallowed (H302) or inhaled, with potential skin (H315) and eye irritation (H319) .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • Spectroscopy : 1H-NMR^1 \text{H-NMR} confirms substituent positions (e.g., methoxy and chloropropoxy groups).
  • Mass spectrometry : Verifies molecular ion peaks (M/z: 405.1 [M+H]+\text{M/z: 405.1 [M+H]}^+).
  • Melting point analysis : Consistent with reported values (244–246°C) ensures purity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

  • Experimental Design :

  • Factorial design : Test variables like solvent polarity (isopropanol vs. ethanol), reaction time (4–8 hours), and temperature (reflux vs. microwave-assisted heating).
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .

Q. How should researchers address contradictions in reported biological activity data?

  • Analytical Framework :

  • Dose-response validation : Replicate assays (e.g., antitumor activity in vitro) across multiple cell lines to confirm reproducibility.
  • Structural analogs : Compare activity with derivatives (e.g., morpholinyl-substituted quinazolines) to identify critical functional groups.
  • Meta-analysis : Aggregate data from independent studies to resolve discrepancies in IC50_{50} values .

Q. What computational tools are effective for studying its reactivity?

  • Methodology :

  • Reaction path search : Employ software like Gaussian or COMSOL Multiphysics to simulate reaction mechanisms and energy barriers.
  • AI-driven optimization : Train machine learning models on historical synthesis data to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Strategy :

  • Substituent variation : Synthesize analogs with modified alkoxy chains (e.g., replacing chloropropoxy with morpholinylpropoxy) and assess biological activity.
  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., tyrosine kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.